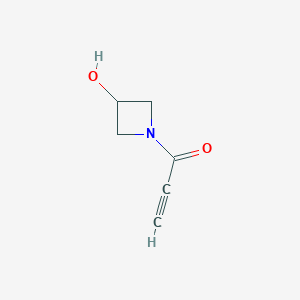
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-on ist eine chemische Verbindung mit der Summenformel C₆H₇NO₂ und einem Molekulargewicht von 125,13 g/mol . Diese Verbindung zeichnet sich durch das Vorhandensein eines Azetidinrings, einer Hydroxylgruppe und einer Propynoneinheit aus. Es wird hauptsächlich für Forschungszwecke in verschiedenen wissenschaftlichen Bereichen verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-on beinhaltet typischerweise die Reaktion von Azetidinderivaten mit Propargylketonen unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Verwendung eines Basenkatalysators, um die Reaktion zwischen 3-Hydroxyazetidin und Propargylketon zu ermöglichen . Die Reaktion wird normalerweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
. Der Prozess beinhaltet die Skalierung der Labor-Synthesemethoden unter Sicherstellung der Reinheit und Konsistenz des Endprodukts.
Chemische Reaktionsanalyse
Arten von Reaktionen
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Verbindung kann zu entsprechenden Alkoholen oder Aminen reduziert werden.
Substitution: Der Azetidinring kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte gebildet
Oxidation: Bildung von Ketonen oder Aldehyden.
Reduktion: Bildung von Alkoholen oder Aminen.
Substitution: Bildung von substituierten Azetidinderivaten.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-on wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:
Chemie: Verwendung als Baustein für die Synthese komplexerer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen.
Industrie: Einsatz bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Der Azetidinring und die Hydroxylgruppe der Verbindung spielen eine entscheidende Rolle bei der Bindung an Enzyme und Rezeptoren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege sind noch Gegenstand der Forschung, aber vorläufige Studien deuten auf eine Beteiligung an der Hemmung bestimmter Enzyme und der Modulation zellulärer Signalwege hin .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring and hydroxyl group play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymes and modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-on kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
1-(3-Hydroxyazetidin-1-yl)ethanon: Ähnliche Struktur, jedoch mit einer Ethanoneinheit anstelle einer Propynoneinheit.
1-(3-Hydroxyazetidin-1-yl)butan-2-on: Enthält eine Butanoneinheit, was zu unterschiedlichen chemischen Eigenschaften führt.
1-(3-Hydroxyazetidin-1-yl)pent-2-on: Besitzt eine Pentanoneinheit, die sich auf seine Reaktivität und Anwendungen auswirkt.
Die Einzigartigkeit von 1-(3-Hydroxyazetidin-1-yl)prop-2-yn-1-on liegt in seiner Propynoneinheit, die im Vergleich zu seinen Analoga besondere chemische und biologische Eigenschaften verleiht .
Eigenschaften
Molekularformel |
C6H7NO2 |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
1-(3-hydroxyazetidin-1-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C6H7NO2/c1-2-6(9)7-3-5(8)4-7/h1,5,8H,3-4H2 |
InChI-Schlüssel |
BFPMKDLBHHHQNY-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(=O)N1CC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


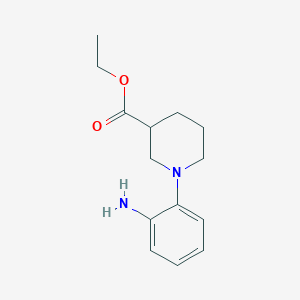
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
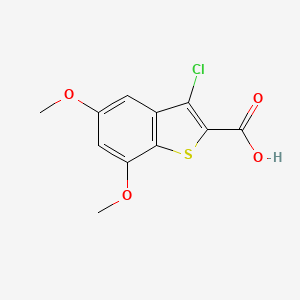
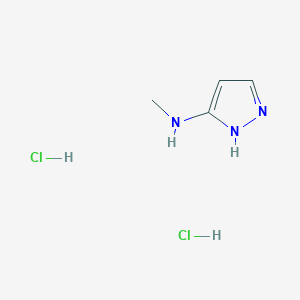
![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)

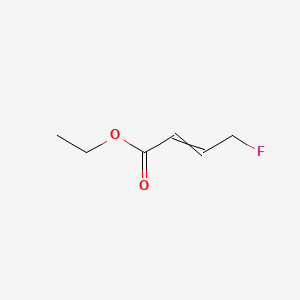

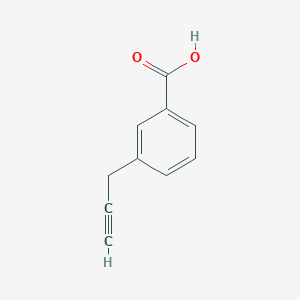

![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)

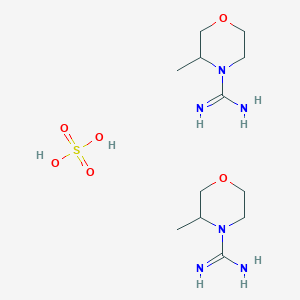
![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
